Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Pentadecyl 7-oxabicyclo[410]heptane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of pentadecyl alcohol with 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane-3-carboxylate: Shares a similar bicyclic structure but with different alkyl groups.
Cyclohexene oxide: Another bicyclic compound with similar reactivity but different applications.
3,4-Epoxycyclohexylmethyl-3’,4’-epoxycyclohexane carboxylate: Known for its use in polymerization reactions.
Uniqueness
Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and stability.
Properties
CAS No. |
62266-62-0 |
---|---|
Molecular Formula |
C22H40O3 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C22H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-22(23)19-15-16-20-21(18-19)25-20/h19-21H,2-18H2,1H3 |
InChI Key |
XLZMDTKHAHQRNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1CCC2C(C1)O2 |
Origin of Product |
United States |
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